4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with chloroacetyl chloride, followed by cyclization with pyridine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to the formation of hydroxyl or alkyl derivatives.
Scientific Research Applications
4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Shares a similar core structure but differs in the position of the chlorine atom and the presence of additional substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a pyridopyrimidine core, known for its biological activities.
Uniqueness
4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the pyridinylmethyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C12H10ClN5 |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-chloro-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClN5/c13-11-10-9(16-12(14)17-11)4-6-18(10)7-8-3-1-2-5-15-8/h1-6H,7H2,(H2,14,16,17) |
InChI Key |
WCAKWAMTRAWVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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